molecular formula C10H14N6O4 B1384342 3'-Amino-3'-deoxyguanosine CAS No. 80015-76-5

3'-Amino-3'-deoxyguanosine

Cat. No. B1384342
CAS RN: 80015-76-5
M. Wt: 282.26 g/mol
InChI Key: WQZYJWINGYJUHN-DXTOWSMRSA-N
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Description

3’-Amino-3’-deoxyguanosine is a nucleoside that is used in the synthesis of DNA. It is an intermediate in the synthesis of uridine and guanosine, which are both pyrimidine nucleosides . This compound belongs to the class of organic compounds known as purine 3’-deoxyribonucleosides. These are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 3 .


Synthesis Analysis

The synthesis of 3’-amino-3’-deoxyguanosine and 3’-amino-3’-deoxyxyloguanosine monophosphate HepDirect prodrugs from guanosine has been reported. Initial incorporation of N,N-dibenzylformamidino protection of the C2-amino of guanosine masked the reactivity of that group and simplified purification of subsequent analogues .


Molecular Structure Analysis

The molecular structure of 3’-Amino-3’-deoxyguanosine involves a purine base attached to a ribose which lacks a hydroxyl group at position 3 . The key 3‘-azido derivative was obtained through a 3‘-oxidation/reduction/substitution procedure .


Chemical Reactions Analysis

3’-Amino-3’-deoxyguanosine-5’-phosphorimidazolidate (ImpGNH2) oligomerizes more rapidly and regiospecifically than related nucleotide derivatives on a d (CpCpCpCpC) template. The greater nucleophilicity of the amino group leads to efficient oligomerization even when the structure of the double-helica .

Scientific Research Applications

Template-Directed Synthesis

3’-Amino-3’-deoxyguanosine: has been shown to react with nucleoside 5’-phosphorimidazolides in aqueous solution to give dinucleoside phosphoramidates. This reaction is significantly faster than that of uridine, suggesting that the amine groups’ intrinsic nucleophilicity allows for a broader range of efficient template-directed syntheses .

Oligomerization on Polymeric Templates

The compound oligomerizes more rapidly and regiospecifically than related nucleotide derivatives on a d(CpCpCpCpC) template. The enhanced nucleophilicity of the amino group leads to efficient oligomerization, which is crucial for understanding prebiotic chemistry and the origins of life .

HepDirect Prodrug Synthesis

3’-Amino-3’-deoxyguanosine: is used in the synthesis of HepDirect prodrugs from guanosine. The initial incorporation of N,N-dibenzylformamidino protection simplifies the purification of subsequent analogues. These prodrugs have shown activation to their respective NTPs in rat hepatocytes, indicating potential applications in liver-targeted drug delivery .

Mechanism of Action

Target of Action

The primary target of 3’-Amino-3’-deoxyguanosine is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.

Mode of Action

3’-Amino-3’-deoxyguanosine interacts with its target by binding to the active site of the purine nucleoside phosphorylase. This interaction inhibits the normal function of the enzyme, leading to disruption in the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by 3’-Amino-3’-deoxyguanosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA and RNA molecules. By inhibiting purine nucleoside phosphorylase, 3’-Amino-3’-deoxyguanosine disrupts this pathway, affecting the synthesis of new DNA and RNA .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The inhibition of purine nucleoside phosphorylase by 3’-Amino-3’-deoxyguanosine leads to disruption in the synthesis of new DNA and RNA molecules. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action of 3’-Amino-3’-deoxyguanosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other drugs or substances can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall action .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for 3’-amino-3’-deoxyguanosine .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYJWINGYJUHN-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000909
Record name 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-3'-deoxyguanosine

CAS RN

80015-76-5
Record name 3'-Amino-3'-deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 3'-amino-3'-deoxyguanosine (ADG)?

A: ADG acts as a prodrug that is converted intracellularly into its active form, 3'-amino-3'-deoxyguanosine triphosphate (ADG-TP). ADG-TP mimics guanosine triphosphate (GTP) and disrupts essential cellular processes. [] For instance, ADG-TP incorporates into growing RNA chains, interfering with transcription. [] Additionally, ADG-TP likely inhibits bacterial cell division by disrupting the GTPase activity of FtsZ. []

Q2: Why does ADG show selectivity towards Escherichia coli and closely related species?

A: ADG's selective activity stems from the enzyme guanosine kinase (Gsk) being the first kinase involved in ADG phosphorylation. [] Gsk, part of the purine salvage pathway, is primarily found in E. coli and closely related species, explaining the limited activity spectrum of ADG. []

Q3: Can the amino group at the 3' position of 3'-amino-3'-deoxyguanosine be protonated, and if so, what is its pKa?

A: Yes, the amino group at the 3' position of 3'-amino-3'-deoxyguanosine can be protonated. This property is crucial for understanding its interactions in biological systems. The pKa of this amino group can be accurately determined using 15N NMR with the help of its 15N-enriched analog, 3'-15N-amino-3'-deoxyguanosine. []

Q4: How does the reactivity of 3'-amino-3'-deoxyguanosine-5'-phosphorimidazolide compare to that of guanosine-5'-phosphorimidazolide in template-directed oligonucleotide synthesis?

A: While guanosine-5'-phosphorimidazolide shows inefficient condensation on poly(C) or poly(dC) templates, 3'-amino-3'-deoxyguanosine-5'-phosphorimidazolide demonstrates significantly enhanced reactivity. [] This difference is attributed to the increased nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group in guanosine. [] This enhanced reactivity allows for the efficient synthesis of longer 3'-5' linked oligomers on these templates. []

Q5: Has 3'-amino-3'-deoxyguanosine been used to synthesize other biologically relevant molecules?

A: Yes, 3'-amino-3'-deoxyguanosine has been successfully utilized as a starting material for the synthesis of 3'-amino-3'-deoxyguanosine 5'-triphosphate (GTP(3'NH2)). [] This involved a multistep process including selective protection, phosphorylation, and deprotection strategies. []

Q6: Are there any reported synthetic routes to produce 3'-amino-3'-deoxyguanosine?

A: Several synthetic approaches have been described for 3'-amino-3'-deoxyguanosine. One strategy utilizes guanosine as the starting material, converting it to the target molecule through an eight-step process with a 58% overall yield. [] Another method employs 3'-amino-3'-deoxyadenosine as a precursor, converting it to 3'-amino-3'-deoxyguanosine via a series of protection, coupling, and deprotection steps. [] This latter approach yielded a mixture of α- and β-anomers, with the β-anomer being the major product. []

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